3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one
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Overview
Description
3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyl group, two methyl groups, and a phenylpropenyl ether group attached to the chromene core, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl groups can be added through methylation reactions using methyl iodide and a base like potassium carbonate.
Etherification: The phenylpropenyl ether group can be introduced through an etherification reaction using the appropriate phenylpropenyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Green chemistry principles, such as using environmentally friendly solvents and catalysts, could also be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with aluminum chloride for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents depending on the reagents used.
Scientific Research Applications
3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,8-dimethyl-7-{[(2-methyl-2-propenyl]oxy}-2H-chromen-2-one
- 3-benzyl-4,8-dimethyl-7-{[(3-methyl-2-buten-1-yl]oxy}-2H-chromen-2-one
- 3-benzyl-4,8-dimethyl-7-{[(2-oxo-2-phenylethoxy]-2H-chromen-2-one
Uniqueness
3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one is unique due to its specific substitution pattern on the chromene core, which imparts distinct chemical and biological properties. The presence of the phenylpropenyl ether group differentiates it from other similar compounds and may contribute to its unique biological activities.
Properties
Molecular Formula |
C27H24O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C27H24O3/c1-19-23-15-16-25(29-17-9-14-21-10-5-3-6-11-21)20(2)26(23)30-27(28)24(19)18-22-12-7-4-8-13-22/h3-16H,17-18H2,1-2H3/b14-9+ |
InChI Key |
YYXQRZRZWZNSOO-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC/C=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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